Product packaging for 3-Bromo-2-ethoxy-5-methylphenol(Cat. No.:CAS No. 1026796-62-2)

3-Bromo-2-ethoxy-5-methylphenol

Cat. No.: B12095007
CAS No.: 1026796-62-2
M. Wt: 231.09 g/mol
InChI Key: UBWJZQHWOZDMBS-UHFFFAOYSA-N
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Description

3-Bromo-2-ethoxy-5-methylphenol is a brominated phenolic compound of high interest in advanced organic synthesis and medicinal chemistry research. This chemical serves as a versatile building block for constructing more complex molecular architectures, particularly in the pharmaceutical and materials science sectors. The presence of both a bromine atom and a phenolic hydroxyl group on the aromatic ring allows for diverse functionalization through modern metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, as well as traditional nucleophilic substitutions. The ethoxy group at the ortho position can influence the electronic properties of the ring and the acidity of the phenol, potentially affecting its reactivity and binding characteristics in biological systems. Researchers may utilize this compound in the synthesis of potential pharmacologically active molecules, including tubulin inhibitors or other antitumor agents, drawing inspiration from the established biological activity of related brominated and alkoxylated phenolic structures (see, for example, studies on sulphonamides with bromo and methoxy substitutions). It is also a valuable precursor in the development of functional organic materials and as a ligand or intermediate in coordination chemistry. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11BrO2 B12095007 3-Bromo-2-ethoxy-5-methylphenol CAS No. 1026796-62-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1026796-62-2

Molecular Formula

C9H11BrO2

Molecular Weight

231.09 g/mol

IUPAC Name

3-bromo-2-ethoxy-5-methylphenol

InChI

InChI=1S/C9H11BrO2/c1-3-12-9-7(10)4-6(2)5-8(9)11/h4-5,11H,3H2,1-2H3

InChI Key

UBWJZQHWOZDMBS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1Br)C)O

Origin of Product

United States

Synthetic Methodologies for 3 Bromo 2 Ethoxy 5 Methylphenol

Retrosynthetic Analysis of the Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps to identify potential synthetic pathways by recognizing key chemical bonds that can be disconnected.

For 3-Bromo-2-ethoxy-5-methylphenol, two primary disconnections are most logical. The first is the carbon-bromine (C-Br) bond, and the second is the ethyl-oxygen (C-O) ether linkage.

Disconnection 1 (C-Br bond): Breaking the bond between the aromatic ring and the bromine atom at position 3 leads to the precursor 2-ethoxy-5-methylphenol (B3040951) . This simplifies the problem to the regioselective bromination of this substituted phenol (B47542). The forward reaction would involve an electrophilic bromination step.

Disconnection 2 (C-O bond): Disconnecting the ethyl group from the ether oxygen points to 3-bromo-5-methylphenol (B1280546) as the key precursor. The forward synthesis would then require a selective ethylation of the hydroxyl group at position 2, which itself would first need to be introduced. A more direct route from this precursor would involve ethylation of the existing phenol, followed by introduction of the second hydroxyl group.

These two disconnections identify 2-ethoxy-5-methylphenol and 3-bromo-5-methylphenol as the principal strategic precursors for the synthesis of the target molecule.

The viability of a retrosynthetic pathway depends on the availability and synthesis of its proposed precursors.

3-Bromo-5-methylphenol : This is a highly valuable precursor. A practical and efficient one-pot synthesis for this compound has been developed, starting from 3-bromotoluene (B146084). nih.govresearchgate.net The process utilizes a C-H activation/borylation/oxidation sequence, which proceeds under mild conditions and provides the product on a multigram scale in high yield without the need to isolate intermediates. nih.govresearchgate.net

Bromotoluenes : As demonstrated above, 3-bromotoluene is a direct starting material for 3-bromo-5-methylphenol, making it a viable and accessible primary starting material. nih.gov

Methoxyphenols : Methoxyphenols are common starting materials in organic synthesis. For instance, 2-methoxy-5-methylphenol (B1664560) (also known as isocreosol or 5-methylguaiacol) is a known compound. prepchem.comsielc.com A potential route to the target could involve the bromination of a protected form of 2-methoxy-5-methylphenol, followed by ethylation and deprotection. For example, 5-bromo-2-methoxyphenol (B1267044) can be synthesized from guaiacol (B22219) (2-methoxyphenol). chemicalbook.com

2-Ethoxy-5-methylphenol : While not as readily available as the others, its synthesis can be envisioned from precursors like 2-hydroxy-4-methylbenzaldehyde (B1293496) or via selective ethylation of a corresponding catechol derivative. A general process for preparing 2-ethoxyphenol (B1204887) from catechol and diethyl sulfate (B86663) has been described, which could be adapted. tdcommons.org

Classical Synthetic Routes and Their Evolution

Classical synthesis focuses on the forward reaction, building the target molecule from its precursors. The primary challenge in synthesizing this compound is achieving the desired regiochemistry.

The hydroxyl (-OH) and ethoxy (-OEt) groups are both strong activating groups in electrophilic aromatic substitution, directing incoming electrophiles primarily to the ortho and para positions. savemyexams.com The methyl group (-CH3) is a weaker activating group, also directing ortho and para. In the precursor 2-ethoxy-5-methylphenol, the positions ortho and para to the powerful hydroxyl group are C6 and C4, respectively. Therefore, direct bromination is unlikely to yield the desired 3-bromo isomer.

Electrophilic bromination is the most common method for creating aryl bromides. mdpi.com The reaction of phenols with bromine is typically very fast and can lead to polybromination. savemyexams.comyoutube.com Milder and more selective reagents have been developed to achieve controlled monobromination. sci-hub.se

The choice of brominating agent and reaction conditions can influence the regiochemical outcome. However, overcoming the strong directing effect of the phenolic hydroxyl group is a significant challenge.

Interactive Table: Common Reagents for Electrophilic Bromination of Phenols

Reagent/System Typical Selectivity Notes Citations
Br₂ in polar solvents para- and ortho- Often leads to polybromination due to high reactivity. savemyexams.comyoutube.com
N-Bromosuccinimide (NBS) para-selective Milder than Br₂. Selectivity can be enhanced by polar solvents like acetonitrile (B52724) or the presence of acids like HBF₄. sci-hub.se
PIDA/AlBr₃ para-selective A modern, mild, and efficient system for phenols and phenol ethers. nih.gov
Br₂/t-BuNH₂ ortho-selective A specific reagent combination reported for selective ortho-bromination. sci-hub.se

Given these trends, direct electrophilic bromination of 2-ethoxy-5-methylphenol would be expected to yield primarily 4-bromo- and 6-bromo-2-ethoxy-5-methylphenol. The formation of the desired 3-bromo isomer would be minimal, if it forms at all.

Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselectivity that is contrary to the usual rules of electrophilic aromatic substitution. wikipedia.org The strategy relies on a "directed metalation group" (DMG), which coordinates to an organolithium reagent (like n-butyllithium), directing the deprotonation (metalation) to the adjacent ortho position. wikipedia.orgharvard.edu The resulting aryllithium species can then react with an electrophile, such as a bromine source, to install a substituent with high regioselectivity. wikipedia.org

The methoxy (B1213986) group is a well-established DMG, and the ethoxy group functions similarly. wikipedia.org This opens a highly plausible synthetic route to this compound that avoids the problematic direct bromination of a phenol.

A proposed DoM synthetic route could be:

Start with 3-ethoxy-5-methylphenol: This precursor could potentially be synthesized from commercially available materials.

Protect the Phenolic Hydroxyl: The acidic proton of the phenol must be protected, for instance, by converting it to a methoxy group, forming 1-ethoxy-3-methoxy-5-methylbenzene .

Directed Ortho-Metalation: In this key step, the ethoxy group would serve as the directed metalation group. Treatment with n-butyllithium would selectively remove the proton at C2 (ortho to the ethoxy group).

Bromination: The resulting aryllithium intermediate is then quenched with an electrophilic bromine source (e.g., 1,2-dibromoethane (B42909) or hexabromoethane) to install the bromine atom exclusively at the C2 position, yielding 2-Bromo-1-ethoxy-3-methoxy-5-methylbenzene .

Deprotection: Finally, selective deprotection (demethylation) of the methoxy group at C3 would furnish the target compound, This compound .

This DoM-based approach provides a rational and controllable pathway to the specific isomer required, overcoming the inherent regiochemical challenges posed by classical electrophilic substitution reactions.

Regioselective Bromination Strategies for Phenolic or Anisole Precursors

Halogenating Agents and Optimization of Reaction Conditions (e.g., NBS, TMSBr with sulfoxides)

The regioselective bromination of phenols is a challenging task due to the strong activating and ortho, para-directing nature of the hydroxyl group. chemistryviews.org In the context of a precursor like 2-ethoxy-5-methylphenol, the combined directing effects of the ethoxy and methyl groups would strongly favor bromination at the C4 or C6 positions, making the synthesis of the desired 3-bromo isomer via direct bromination highly unlikely.

Modern methods have focused on achieving high regioselectivity. For instance, researchers have developed a mild and highly para-selective bromination of phenols using Trimethylsilyl bromide (TMSBr) in combination with sterically bulky sulfoxides, such as (4‐ClC₆H₄)₂SO. chemistryviews.org This system, which operates effectively in acetonitrile at room temperature, can achieve para-selectivity of up to 99:1. chemistryviews.org The high selectivity is thought to arise from an interaction between the thioether byproduct and the phenol via an O–H···S hydrogen bond, which sterically favors bromination at the para-position. chemistryviews.orgresearchgate.net While innovative, this method is not suitable for producing the ortho-brominated target compound.

Given these challenges, a more practical approach involves starting with a precursor where the desired substitution pattern can be more readily achieved. One such route begins with 6-amino-m-cresol, which can be converted to 2-bromo-5-methylphenol via a Sandmeyer-type reaction involving diazotization with sodium nitrite (B80452) and hydrobromic acid, followed by decomposition with copper(I) bromide. chemicalbook.com Another advanced strategy involves the synthesis of 3-bromo-5-methylphenol from 3-bromotoluene using a one-pot C-H activation/borylation/oxidation sequence. nih.gov

Table 1: Comparison of Phenol Bromination Methods
Brominating SystemKey FeaturesTypical SelectivityReference
TMSBr / Sulfoxide (e.g., (4‐ClC₆H₄)₂SO)Mild conditions (room temp.), recyclable by-product.Highly para-selective (up to 99:1). chemistryviews.orgresearchgate.net
KBr / ZnAl–BrO₃⁻–LDHsUses inexpensive reagents, mild conditions, high atom economy.Highly para-selective; ortho-selective if para position is blocked. nih.gov
NaNO₂ / HBr then CuBrSandmeyer reaction on an aminophenol precursor to control regiochemistry.Regiochemistry is determined by the position of the starting amino group. chemicalbook.com

Etherification Methodologies for Phenolic Hydroxyl Group

Once the key intermediate, a suitably substituted bromophenol such as 3-bromo-5-methylphenol , is obtained, the subsequent step is the formation of the ether linkage.

The Williamson ether synthesis is a cornerstone of organic chemistry for preparing symmetrical and asymmetrical ethers. byjus.com The reaction proceeds via an Sₙ2 mechanism, where a phenoxide ion acts as a nucleophile, attacking an alkyl halide. masterorganicchemistry.com For the synthesis of this compound, the precursor 3-bromo-5-methylphenol would first be deprotonated by a strong base, such as sodium hydride (NaH), to form the corresponding sodium phenoxide. youtube.com This highly reactive phenoxide then undergoes nucleophilic substitution with a primary ethylating agent like ethyl bromide or ethyl iodide to yield the final product. masterorganicchemistry.comyoutube.com

The reaction conditions are critical: primary alkyl halides are preferred to minimize competing elimination reactions. byjus.commasterorganicchemistry.com The reaction is typically carried out in a suitable solvent like acetonitrile or N,N-dimethylformamide at temperatures ranging from 50-100 °C. byjus.com

Table 2: Typical Conditions for Williamson Ether Synthesis
ComponentExamplePurposeReference
Phenolic Substrate3-Bromo-5-methylphenolSource of the aromatic core and hydroxyl group. nih.govnih.gov
BaseSodium Hydride (NaH), Potassium Hydroxide (KOH)Deprotonates the phenol to form the reactive phenoxide nucleophile. byjus.commasterorganicchemistry.com
Ethylating AgentEthyl Bromide (CH₃CH₂Br), Ethyl Iodide (CH₃CH₂I)Provides the ethyl group via an Sₙ2 reaction. youtube.com
SolventAcetonitrile, N,N-Dimethylformamide (DMF)Provides a medium for the reaction. byjus.com

An important alternative to the Williamson synthesis is the Ullmann condensation, a copper-catalyzed reaction that couples an aryl halide with an alcohol. wikipedia.orgorganic-chemistry.org Modern advancements have transformed this procedure into a versatile catalytic process that operates under milder conditions than the classical high-temperature method. nih.govnih.gov

In a modern Ullmann-type synthesis, catalytic amounts of a copper(I) salt, such as copper(I) iodide (CuI), are used, often in conjunction with a ligand like picolinic acid or a diamine derivative. nih.govnih.gov The reaction is typically performed in the presence of a base like potassium phosphate (B84403) (K₃PO₄) or lithium tert-butoxide (LiOt-Bu). nih.govorganic-chemistry.org Recent breakthroughs have even enabled this reaction to proceed at room temperature for various aryl bromides using specific N¹,N²-diarylbenzene-1,2-diamine ligands, showcasing the evolution towards more sustainable and efficient protocols. chemrxiv.orgillinois.edunih.gov This method could be applied to the ethylation of 3-bromo-5-methylphenol using ethanol (B145695) in the presence of a copper catalyst system.

Introduction or Manipulation of the Methyl Group (if applicable to specific synthetic sequences)

In the most logical synthetic sequences for this compound, the methyl group is incorporated from the start. Synthetic strategies typically commence with precursors that already contain the C5-methyl group. For example, a highly practical synthesis of the key intermediate 3-bromo-5-methylphenol begins with 3-bromotoluene. nih.gov Similarly, m-cresol (B1676322) (3-methylphenol) serves as a common starting material for producing various substituted phenols. chemicalbook.com Consequently, the introduction or manipulation of the methyl group is not a feature of the later stages of the synthesis; its presence is established from the outset.

Modern and Sustainable Synthetic Approaches

Recent advances in organic synthesis have prioritized the development of catalytic and more sustainable methods, which are applicable to the synthesis of complex molecules like this compound.

Catalytic Syntheses (e.g., metal-catalyzed transformations)

Metal-catalyzed transformations are at the forefront of modern synthesis, offering high efficiency, selectivity, and atom economy. acs.org

Palladium-Catalyzed C-H Activation: A state-of-the-art approach to generate the crucial 3-bromo-5-methylphenol intermediate utilizes a palladium-catalyzed C-H activation/borylation/oxidation sequence. nih.gov This one-pot process starts from 3-bromotoluene, proceeds under mild conditions, and can be performed on a multigram scale, representing a significant improvement over classical multi-step methods. nih.gov C-H functionalization, in general, is a powerful tool for the direct and regioselective synthesis of highly substituted phenols. rsc.orgnih.govnih.gov

Copper-Catalyzed Etherification: As discussed previously, modern copper-catalyzed Ullmann-type reactions are a prime example of a catalytic approach to ether synthesis. organic-chemistry.orgnih.gov The development of ligand-assisted protocols has lowered reaction temperatures, broadened substrate scope, and improved functional group tolerance. nih.govchemrxiv.org The ability to perform these C-O coupling reactions at room temperature represents a significant step towards more sustainable chemical manufacturing. illinois.edunih.gov

These catalytic methods avoid the need for stoichiometric reagents and often proceed under milder conditions, reducing waste and energy consumption, which are key goals in modern chemical synthesis.

Green Chemistry Protocols (e.g., solvent-free conditions, environmentally benign reagents)

In line with the increasing demand for sustainable chemical manufacturing, green chemistry principles are being integrated into the synthesis of complex molecules like substituted phenols. A prominent green strategy applicable to the synthesis of compounds related to this compound is the ipso-hydroxylation of arylboronic acids.

One highly efficient and environmentally conscious method involves the oxidation of an arylboronic acid precursor, such as (3-bromo-2-ethoxy-5-methylphenyl)boronic acid uni.lu, using aqueous hydrogen peroxide as a benign oxidant. rsc.orgorganic-chemistry.org This approach avoids the use of harsh or toxic reagents often employed in classical phenol syntheses. rsc.org The reaction can be performed in green solvents like ethanol, further enhancing its eco-friendly profile. rsc.orgresearchgate.net Studies on similar transformations have demonstrated that this method is not only mild but also remarkably fast, often reaching completion within minutes at room temperature. rsc.orgrsc.org

Table 1: Comparison of Solvents for Green Synthesis of Phenols from Arylboronic Acids Data based on analogous reactions for substituted phenols.

SolventYield (%)Environmental Profile
Ethanol82-89Green, Renewable
Methanol82-89Green
Water50-55Greenest, but solubility can be an issue
THF82-89Common lab solvent, less green
Acetone82-89Common lab solvent, less green

This table is generated based on data from analogous syntheses and illustrates the feasibility of using green solvents. researchgate.net

Flow Chemistry Applications for Enhanced Efficiency and Scalability

Flow chemistry, or continuous-flow synthesis, presents a powerful alternative to traditional batch processing for producing fine chemicals, offering significant improvements in safety, efficiency, and scalability. rsc.orgnih.gov For a multi-step synthesis that could lead to this compound, flow chemistry provides precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly advantageous for managing highly exothermic or rapid reactions. rsc.orgacs.org

While a specific flow synthesis for this compound has not been detailed in the literature, the synthesis of other highly functionalized aromatic compounds and APIs in flow reactors demonstrates the potential of this technology. acs.orguc.pt A hypothetical flow process could involve telescoping multiple reaction steps—such as the C-H activation/borylation to form a boronic ester intermediate, followed by oxidation and then etherification—without isolating intermediates. rsc.org This "telescoped" approach significantly reduces synthesis time, manual handling, and waste from purification steps. rsc.org

The enhanced heat and mass transfer in microreactors allows for operating at elevated temperatures and pressures ("superheated conditions"), which can dramatically accelerate reaction rates. rsc.org This is beneficial for steps like etherification. Furthermore, the safe handling of potentially hazardous reagents, which might be required for bromination or organometallic-mediated reactions, is a hallmark of flow chemistry, as small volumes of reagents are continuously mixed and consumed. rsc.orgacs.org

Optimization and Scale-Up Considerations in Synthesis

Moving from a laboratory-scale procedure to a larger, multi-gram or pilot-scale synthesis introduces a unique set of challenges that require careful process optimization to maintain yield, purity, and safety.

Process Optimization for Yield and Purity

Optimizing the synthesis of this compound would focus on several key parameters. For a potential route starting from 3-bromo-5-methylphenol nih.govnih.gov, the regioselectivity of the subsequent ethoxylation step would be critical. Reaction conditions—including the choice of base, solvent, and ethylating agent (e.g., ethyl iodide, diethyl sulfate)—would need to be systematically screened to maximize the formation of the desired 2-ethoxy isomer and minimize side products.

Challenges and Solutions in Multi-Gram Scale Synthesis

Scaling up the synthesis of a substituted phenol like this compound presents several challenges. One of the primary concerns is the management of reaction exotherms, especially during bromination or etherification steps, which can be significant in large batch reactors. Another challenge is ensuring efficient mixing to maintain consistent reaction conditions throughout the larger volume.

A practical solution to these challenges is demonstrated in the multi-gram scale synthesis of the precursor, 3-bromo-5-methylphenol. nih.gov A one-pot C-H activation/borylation/oxidation sequence starting from 3-bromotoluene was successfully performed on a multi-gram scale, yielding the product in high yield without the isolation of intermediates. nih.gov This approach simplifies the process and avoids the difficulties associated with handling and purifying intermediates at a large scale.

For subsequent steps, the adoption of flow chemistry provides a robust solution to scale-up issues. rsc.org By their nature, flow reactors mitigate the risks associated with exotherms due to their high surface-area-to-volume ratio, allowing for near-isothermal conditions. rsc.org Scalability is achieved through "scaling out"—running multiple reactors in parallel—or by operating the system for longer durations, thus avoiding the complex and often non-linear challenges of scaling up batch reactors.

Reactivity and Reaction Mechanisms of 3 Bromo 2 Ethoxy 5 Methylphenol

Electrophilic Aromatic Substitution Reactions

The aromatic ring of 3-Bromo-2-ethoxy-5-methylphenol is highly activated towards electrophilic aromatic substitution due to the potent electron-donating and ortho-, para-directing effects of the hydroxyl (-OH) and ethoxy (-OC2H5) groups. pressbooks.pub These groups increase the electron density of the ring, making it more nucleophilic and reactive towards electrophiles. The methyl group (-CH3) also contributes as a weak activator, while the bromo (-Br) group is a deactivator but still directs incoming electrophiles to the ortho and para positions.

The directing effects of the substituents converge on the two unsubstituted carbons, C4 and C6.

-OH group (at C1): Directs ortho (C6) and para (C4).

-OEt group (at C2): Directs ortho (C1, C3 - both blocked) and para (C5 - blocked).

-Br group (at C3): Directs ortho (C2, C4) and para (C6).

-CH3 group (at C5): Directs ortho (C4, C6) and para (C2 - blocked).

Consequently, electrophilic attack is overwhelmingly directed to the C4 and C6 positions, with the powerful activation from the hydroxyl and ethoxy groups suggesting high reactivity.

Due to the highly activated nature of the phenolic ring, further halogenation is expected to proceed readily. In reactions with bromine, for instance, highly activated phenols can form poly-substituted products, even without a Lewis acid catalyst, particularly in polar solvents like water which stabilize the phenoxide ion. youtube.comstackexchange.com To achieve mono-substitution, milder conditions, such as using a non-polar solvent (e.g., carbon disulfide, chloroform) at low temperatures, are typically required. youtube.commlsu.ac.in

For this compound, halogenation with agents like chlorine (Cl2), bromine (Br2), or iodine (I2) would introduce the new halogen atom at the C4 and/or C6 positions. The exact ratio of products would depend on steric hindrance and the specific reaction conditions employed. Given the steric bulk of the ethoxy group adjacent to C6, substitution at the C4 position might be favored.

Table 1: Predicted Regioselectivity in Halogenation

ReactantTypical ConditionsPredicted Major Product(s)
Cl₂, Br₂, or I₂Non-polar solvent (CS₂, CCl₄), low temperature4-Halo-3-bromo-2-ethoxy-5-methylphenol and/or 6-Halo-3-bromo-2-ethoxy-5-methylphenol
Aqueous Bromine (Br₂(aq))Water, room temperature4,6-Dibromo-2-ethoxy-5-methylphenol

Similar to halogenation, other electrophilic aromatic substitution reactions are strongly influenced by the activating groups on the phenol (B47542) ring.

Nitration: Reaction with nitric acid, typically in the presence of a sulfuric acid catalyst, introduces a nitro (-NO2) group. For highly activated phenols, dilute nitric acid may be sufficient to achieve mono-nitration, while concentrated acid can lead to polysubstitution and oxidation. mlsu.ac.in For this compound, nitration is predicted to yield a mixture of 4-nitro and 6-nitro derivatives. The nitration of the related compound 2-ethoxyphenol (B1204887) has been studied, demonstrating the feasibility of such reactions on this type of scaffold. arkat-usa.orgnist.govnih.govottokemi.com

Sulfonation: Treatment with fuming sulfuric acid introduces a sulfonic acid (-SO3H) group. This reaction is typically reversible and temperature-dependent. In the case of phenol, sulfonation at low temperatures favors the ortho product, while higher temperatures favor the thermodynamically more stable para product. mlsu.ac.in A similar regiochemical control might be possible for this compound, yielding the 6-sulfonated product at lower temperatures and the 4-sulfonated product at higher temperatures.

Acylation: Friedel-Crafts acylation with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid (e.g., AlCl3) is more complex. The phenolic hydroxyl group can coordinate with the Lewis acid catalyst, deactivating the ring. However, alternative methods like the Fries rearrangement of a phenolic ester or direct acylation under specific conditions can be employed, with substitution expected at the C4 and C6 positions.

Nucleophilic Aromatic Substitution (SNAr) at the Bromine Center

The classic nucleophilic aromatic substitution (SNAr) mechanism involves the attack of a nucleophile on an aromatic ring, forming a stabilized anionic intermediate (a Meisenheimer complex), followed by the departure of a leaving group. This pathway generally requires the presence of strong electron-withdrawing groups (like -NO2) positioned ortho or para to the leaving group to stabilize the negative charge.

The ring of this compound is substituted with electron-donating groups (-OH, -OEt, -CH3), which destabilize the anionic intermediate required for a traditional SNAr mechanism. Therefore, direct substitution of the bromine atom by common nucleophiles via the addition-elimination SNAr pathway is considered highly unfavorable.

The most effective method for substituting the bromine atom in this compound is through metal-catalyzed cross-coupling reactions. In these reactions, a transition metal catalyst, most commonly palladium, facilitates the formation of a new carbon-carbon or carbon-heteroatom bond at the site of the carbon-bromine bond. Aryl bromides are common and effective substrates for these transformations. rsc.orgacs.orgwordpress.com

The Suzuki-Miyaura coupling is a powerful and widely used reaction that forms a C-C bond between an organohalide and an organoboron species, such as a boronic acid or a boronic ester. beilstein-journals.orgnih.gov The reaction is catalyzed by a palladium(0) complex and requires a base. The existence of derivatives like 3-bromo-2-ethoxy-5-methylphenylboronic acid in chemical databases strongly suggests that the parent phenol is a viable substrate for Suzuki-Miyaura reactions. uni.lu This reaction would be highly valuable for synthesizing a wide array of biaryl and substituted aromatic derivatives from this compound.

Table 2: Representative Suzuki-Miyaura Coupling of this compound

Organoboron ReagentTypical Catalyst/LigandTypical BaseExpected Product
Phenylboronic acidPd(PPh₃)₄, Pd(OAc)₂/SPhosNa₂CO₃, K₃PO₄, Cs₂CO₃2-Ethoxy-5-methyl-[1,1'-biphenyl]-3-ol
Vinylboronic acidPd(PPh₃)₄, PdCl₂(dppf)K₂CO₃, Et₃N2-Ethoxy-5-methyl-3-vinylphenol
Methylboronic acidPd(OAc)₂/RuPhosK₃PO₄2-Ethoxy-3,5-dimethylphenol
4-Formylphenylboronic acidPd(dppf)Cl₂K₂CO₃4-(3-Hydroxy-2-ethoxy-5-methylphenyl)benzaldehyde

Other prominent palladium-catalyzed reactions can further functionalize the C-Br bond.

Heck Reaction: This reaction couples the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.orgnih.govmdpi.com The reaction tolerates a wide range of functional groups, and various catalyst systems have been developed for coupling aryl bromides, including electron-rich ones. researchgate.netacs.org

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, creating an arylethyne. The reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of a base. acs.org The reactivity in Sonogashira couplings can be sensitive to steric hindrance and the electronic nature of the aryl bromide, with electron-rich bromides sometimes requiring more specialized, bulky phosphine (B1218219) ligands for the palladium catalyst to achieve good yields. acs.orgwordpress.comresearchgate.net

Stille Coupling: This reaction involves the coupling of the aryl bromide with an organotin compound (organostannane). It is a versatile method for forming C-C bonds and is known for its tolerance of a wide variety of functional groups, although the toxicity of the organotin reagents is a significant drawback.

Table 3: Overview of Other Cross-Coupling Reactions

Reaction NameCoupling PartnerTypical Catalyst SystemExpected Product Structure
Heck ReactionAlkene (e.g., Styrene)Pd(OAc)₂, P(o-tolyl)₃, Et₃NAryl-substituted alkene
Sonogashira CouplingTerminal Alkyne (e.g., Phenylacetylene)Pd(PPh₃)₂Cl₂, CuI, Et₃NAryl-substituted alkyne
Stille CouplingOrganostannane (e.g., Vinyltributyltin)Pd(PPh₃)₄Aryl-substituted alkene

Direct Nucleophilic Displacement Reactions (e.g., with strong nucleophiles)

Direct nucleophilic aromatic substitution (SNAr) on unactivated aryl halides like this compound is generally difficult. The SNAr mechanism requires the aromatic ring to be activated by potent electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group (bromine). chemistrysteps.com These groups are necessary to stabilize the negative charge that develops in the intermediate Meisenheimer complex.

The substituent pattern of this compound, featuring electron-donating ethoxy (-OEt), methyl (-CH₃), and hydroxyl (-OH) groups, deactivates the ring towards nucleophilic attack. Therefore, direct displacement of the bromine atom by strong nucleophiles like alkoxides or amides under standard SNAr conditions is not a feasible reaction pathway. Such reactions would require extremely harsh conditions of high temperature and pressure, which are often impractical and may lead to decomposition or side reactions. chemistrysteps.com

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is acidic and can act as a nucleophile, making it a key site for various transformations.

Esterification: The phenolic hydroxyl group of this compound can be readily converted into an ester. This is typically achieved by reacting the phenol with an acid chloride or acid anhydride in the presence of a base like pyridine (B92270) or triethylamine. The base serves to deprotonate the phenol, forming a more nucleophilic phenoxide ion, and to neutralize the acidic byproduct (e.g., HCl). vanderbilt.edu

Further Etherification (Williamson Ether Synthesis): While the compound already contains an ethoxy group, the phenolic hydroxyl can be converted into a different ether. This is accomplished via the Williamson ether synthesis. The phenol is first treated with a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to generate the corresponding phenoxide anion. chemicalbook.com This potent nucleophile is then reacted with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to form the new ether linkage via an SN2 reaction. organic-chemistry.org

Phenols are susceptible to oxidation, and the specific products depend on the oxidant used and the substitution pattern of the phenol. chemistrysteps.com The presence of electron-donating groups, like the hydroxyl, ethoxy, and methyl groups on this compound, makes the ring particularly sensitive to oxidation.

Oxidation with strong oxidizing agents like chromic acid (generated from Na₂Cr₂O₇/H₂SO₄) or Fremy's salt can convert substituted phenols into quinones. chemistrysteps.com For this compound, oxidation would likely lead to the formation of a substituted benzoquinone. The reaction mechanism often involves the initial formation of a phenoxyl radical through a hydrogen atom transfer (HAT) from the phenolic hydroxyl group. acs.org This radical is resonance-stabilized. Further oxidation and rearrangement steps then lead to the final quinone product. The precise structure of the resulting quinone would depend on which positions on the ring are most susceptible to attack and whether any of the existing substituents are eliminated during the reaction.

Reactions Involving the Ethoxy or Methyl Groups

The ethoxy and methyl groups are generally less reactive than the C-Br bond or the phenolic hydroxyl group.

Ethoxy Group: The aryl-O bond of the ethoxy group is strong and resistant to cleavage. However, under forcing conditions using strong acids like HBr or HI, ether cleavage can occur to yield the corresponding di-phenol and ethyl halide. This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide on the ethyl group (SN2 mechanism).

Methyl Group: The aromatic methyl group can undergo radical-mediated reactions. For instance, benzylic bromination can be achieved using N-bromosuccinimide (NBS) with a radical initiator (like AIBN or benzoyl peroxide) under photochemical or thermal conditions. This would convert the methyl group into a bromomethyl group (-CH₂Br), a versatile synthetic handle for further functionalization. Additionally, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid under harsh conditions can oxidize the methyl group to a carboxylic acid (-COOH). However, the presence of the sensitive phenol and other activating groups on the ring makes selective oxidation of the methyl group challenging, as ring oxidation or degradation may occur preferentially. nih.gov

Table 2: Summary of Potential Reactivity

Functional Group Reaction Type Reagents & Conditions Potential Product Type
Aryl Bromide Buchwald-Hartwig Amination Pd catalyst, phosphine ligand, base, amine Aryl amine
Phenolic Hydroxyl Esterification Acid chloride/anhydride, base (e.g., pyridine) Phenyl ester
Phenolic Hydroxyl Etherification Base (e.g., K₂CO₃), alkyl halide Aryl ether
Phenolic Hydroxyl Oxidation Strong oxidant (e.g., Na₂Cr₂O₇) Benzoquinone
Methyl Group Benzylic Bromination NBS, radical initiator Bromomethyl derivative

Cleavage or Modification of the Ether Linkage (e.g., dealkylation)

The ethoxy group in this compound can be cleaved under specific reaction conditions, a process known as dealkylation. This typically involves treatment with strong acids, particularly hydrogen halides like hydrogen bromide (HBr) or hydrogen iodide (HI).

The mechanism for this cleavage is generally a bimolecular nucleophilic substitution (SN2) reaction. The process begins with the protonation of the ether oxygen by the strong acid, converting the ethoxy group into a good leaving group (ethanol). A nucleophile, such as the bromide or iodide ion, then attacks the electrophilic carbon of the ethyl group in a concerted, backside attack, displacing the phenolic portion of the molecule. masterorganicchemistry.com This reaction breaks the ethyl-oxygen bond, yielding ethanol (B145695) and the corresponding catechol derivative, 3-bromo-5-methylbenzene-1,2-diol. The reaction is driven by the formation of the stable alcohol and the cleavage of the C-O bond.

Table 1: Representative Conditions for Ether Dealkylation

Reagent Conditions Products Reaction Type
HBr (concentrated) Heat (reflux) 3-Bromo-5-methylbenzene-1,2-diol + Bromoethane SN2
HI (concentrated) Heat (reflux) 3-Bromo-5-methylbenzene-1,2-diol + Iodoethane SN2

Functionalization of the Methyl Group (e.g., benzylic bromination, oxidation)

The methyl group attached to the aromatic ring is a "benzylic" position and is particularly susceptible to certain functionalization reactions due to the ability of the benzene (B151609) ring to stabilize intermediates. masterorganicchemistry.com

Benzylic Bromination : The methyl group can undergo free-radical bromination to form a benzylic bromide. This reaction is typically carried out using N-Bromosuccinimide (NBS) in the presence of a radical initiator such as light (hν) or a peroxide (ROOR). The reaction proceeds via a radical chain mechanism, where the key step is the abstraction of a benzylic hydrogen to form a resonance-stabilized benzylic radical. This radical then reacts with Br₂ (present in low concentration) to form the product, 1-(bromomethyl)-3-bromo-2-ethoxy-5-methylbenzene.

Benzylic Oxidation : The benzylic methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄). masterorganicchemistry.com This transformation requires the presence of at least one benzylic hydrogen. The reaction proceeds through a complex mechanism that is believed to involve the initial formation of a benzylic radical. masterorganicchemistry.com The final product, after an acidic workup, would be 2-bromo-3-ethoxy-5-formylbenzoic acid. If milder oxidizing agents are used, the oxidation may be stopped at the aldehyde stage.

Table 2: Key Reactions for Methyl Group Functionalization

Reaction Reagents Intermediate Product
Benzylic Bromination N-Bromosuccinimide (NBS), light (hν) or peroxide Benzylic radical 1-(Bromomethyl)-3-bromo-2-ethoxy-5-methylbenzene

Mechanistic Investigations and Kinetic Studies

Elucidation of Reaction Pathways and Intermediates

The pathways for the reactions of this compound are dictated by the stability of the intermediates formed.

Ether Cleavage : The key intermediate in acid-catalyzed dealkylation is the oxonium ion, formed by the protonation of the ether oxygen. This makes the carbon atom of the ethyl group highly electrophilic and susceptible to nucleophilic attack. The reaction proceeds through a single transition state where the nucleophile-carbon bond is forming as the carbon-oxygen bond is breaking. masterorganicchemistry.com

Kinetic Studies and Rate-Determining Steps

Kinetic studies provide insight into the slowest step of a reaction mechanism, known as the rate-determining step (RDS). epfl.ch

Ether Cleavage (SN2) : The rate of reaction is dependent on the concentration of both the protonated ether and the nucleophile (e.g., Br⁻). The rate law is typically second-order: Rate = k[Substrate-H⁺][Nu⁻]. The rate-determining step is the bimolecular collision and subsequent displacement. epfl.ch

Benzylic Bromination : In this radical chain reaction, the rate-determining step is the homolytic cleavage of the benzylic C-H bond to form the stabilized benzylic radical. The energy required to break this bond is lower than for other C-H bonds in the molecule, directing the reaction to this site.

Benzylic Oxidation : The mechanism for oxidation with reagents like KMnO₄ is complex. However, it is widely accepted that the initial abstraction of a benzylic hydrogen and cleavage of the C-H bond is the rate-determining step. masterorganicchemistry.com

Table 3: Kinetic Profiles of Key Reactions

Reaction Type Typical Rate Law Rate-Determining Step (RDS)
Ether Dealkylation (SN2) Rate = k[Substrate-H⁺][Nu⁻] Bimolecular nucleophilic attack on the ethyl carbon epfl.ch
Benzylic Bromination Complex (chain reaction) Abstraction of benzylic hydrogen to form a stabilized radical

Influence of Substituent Electronic and Steric Effects on Reactivity

The reactivity of this compound is a fine balance of the electronic and steric effects of its substituents. lumenlearning.com

Electronic Effects : Substituents influence reactivity by donating or withdrawing electron density from the aromatic ring. lumenlearning.com

-OH (Hydroxyl) and -OCH₂CH₃ (Ethoxy) groups : Both are strong activating groups. They donate electron density into the ring via a strong resonance effect (+R), which outweighs their inductive electron withdrawal (-I). openstax.org This increased electron density makes the ring more nucleophilic and reactive towards electrophiles.

-CH₃ (Methyl) group : This is a weak activating group, donating electron density primarily through an inductive effect (+I) and hyperconjugation. openstax.org

-Br (Bromo) group : This is a deactivating group. It strongly withdraws electron density via its inductive effect (-I) but weakly donates electron density through resonance (+R). The inductive effect dominates, making the ring less reactive than unsubstituted phenol. lumenlearning.comopenstax.org

The combined electronic effect is a highly activated ring, though slightly tempered by the deactivating bromo group. The acidity of the phenolic proton is also affected; electron-withdrawing groups like bromine tend to increase acidity by stabilizing the resulting phenoxide ion. chemrxiv.orgkhanacademy.org

Steric Effects : Steric hindrance refers to the physical blocking of a reaction site by bulky groups. youtube.com

The ethoxy group is located ortho to the phenolic hydroxyl. Its bulk can hinder the approach of reagents to the hydroxyl group and the adjacent C-3 position on the ring.

In reactions involving the aromatic ring, the directing influence of the powerful hydroxyl and ethoxy activating groups would favor substitution at the ortho and para positions relative to them. However, steric hindrance from the ethoxy and bromo groups may lead to a preference for substitution at the less hindered available positions. youtube.com For example, electrophilic attack would be sterically favored at C-4 and C-6.

Advanced Spectroscopic and Structural Elucidation of 3 Bromo 2 Ethoxy 5 Methylphenol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for delineating the molecular framework of 3-Bromo-2-ethoxy-5-methylphenol, providing unambiguous evidence for its connectivity and spatial arrangement.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for assembling the structural puzzle of the molecule by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would be used to identify proton-proton (¹H-¹H) coupling networks. For this compound, a key COSY correlation would be observed between the methylene (B1212753) protons (-CH₂-) and the methyl protons (-CH₃) of the ethoxy group. The two aromatic protons would appear as singlets due to their separation and would not show COSY cross-peaks to each other.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons to which they are attached. It is instrumental in assigning the carbon signals of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons, which is vital for connecting the molecular fragments and identifying quaternary carbons. For instance, the aromatic protons would show HMBC correlations to several aromatic carbons, including the quaternary carbons (C-1, C-2, C-3, C-5). The protons of the ethoxy group would show correlations to the C-2 carbon of the phenol (B47542) ring, confirming the position of this substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is critical for determining stereochemistry and spatial proximity of atoms. It detects through-space correlations between protons that are close to each other, regardless of whether they are connected through bonds. In the case of this compound, a NOESY experiment would be expected to show a cross-peak between the methylene protons of the ethoxy group and the aromatic proton at the C-6 position, confirming the orientation of the ethoxy group relative to the phenol ring.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts and key HMBC correlations is presented below.

Atom Position¹H Chemical Shift (ppm, hypothetical)¹³C Chemical Shift (ppm, hypothetical)Key HMBC Correlations (from ¹H to ¹³C)
1-~150-
2-~145-
3-~115-
46.85 (s)~125C-2, C-6, C-5
5-~130-
67.10 (s)~118C-2, C-4, C-5
CH₃ (on C-5)2.30 (s)~20C-4, C-5, C-6
O-CH₂-CH₃4.10 (q)~65C-2, O-CH₂-C H₃
O-CH₂-CH₃1.45 (t)~15O-C H₂-CH₃
OH5.50 (s, broad)-C-1, C-2, C-6

Dynamic NMR Studies for Conformational Analysis

Dynamic NMR (DNMR) spectroscopy could be employed to investigate the conformational dynamics of this compound, specifically the rotational barrier around the aryl-oxygen bond of the ethoxy group. By monitoring the NMR spectra at variable temperatures, it would be possible to observe the coalescence of signals for protons or carbons that become equivalent through conformational exchange at higher temperatures. This analysis would provide the free energy of activation (ΔG‡) for the rotation of the ethoxy group, offering insight into the steric hindrance imposed by the adjacent bromine atom. Due to the steric bulk of the bromine, a significant rotational barrier would be anticipated.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of the elemental formula, confirming the presence and number of bromine, carbon, hydrogen, and oxygen atoms. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a clear diagnostic feature for the presence of a single bromine atom.

IonCalculated Exact Mass (hypothetical)
[C₉H₁₁⁷⁹BrO₂]⁺245.9946
[C₉H₁₁⁸¹BrO₂]⁺247.9925

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the selection of the molecular ion, its fragmentation through collision-induced dissociation, and the analysis of the resulting fragment ions. This technique provides detailed structural information by revealing characteristic fragmentation pathways. For this compound, key fragmentation events would be expected to include:

Loss of an ethyl radical (-C₂H₅): Cleavage of the ethyl group from the ethoxy substituent is a common fragmentation pathway for ethoxy-substituted aromatic compounds.

Loss of ethene (-C₂H₄): A McLafferty-type rearrangement could lead to the loss of an ethene molecule from the ethoxy group.

Loss of a bromine atom (-Br): Cleavage of the carbon-bromine bond would result in a significant fragment ion.

Cleavage of the methyl group (-CH₃): Loss of the methyl radical from the phenol ring.

Loss of carbon monoxide (-CO): A characteristic fragmentation of phenols.

Analysis of these fragmentation patterns allows for the confirmation of the different structural motifs within the molecule.

X-ray Crystallography for Solid-State Structure

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive three-dimensional structure in the solid state. This technique would precisely determine bond lengths, bond angles, and the conformation of the molecule, including the dihedral angle between the plane of the phenyl ring and the C-O-C plane of the ethoxy group. Furthermore, it would reveal intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the phenolic hydroxyl group and potential halogen bonding involving the bromine atom. This data would serve as the ultimate benchmark for validating the conformational analyses performed by NMR spectroscopy and computational modeling.

Single Crystal X-ray Diffraction for Absolute Structure and Stereochemistry

No published single-crystal X-ray diffraction data for this compound could be located. This technique would be essential for unequivocally determining its three-dimensional molecular structure, bond lengths, bond angles, and absolute stereochemistry.

Analysis of Intermolecular Interactions (e.g., hydrogen bonding, π-π stacking) and Crystal Packing

Without crystal structure data, a definitive analysis of the intermolecular interactions and crystal packing for this compound is not possible. It can be hypothesized that the phenolic hydroxyl group would act as a hydrogen bond donor, and the oxygen of the ethoxy group could act as an acceptor. docbrown.info The presence of the aromatic ring suggests the potential for π-π stacking interactions.

Vibrational Spectroscopy (beyond basic identification)

Fourier Transform Infrared (FTIR) Spectroscopy for Detailed Functional Group Analysis

Specific, detailed FTIR spectral data for this compound are not available. A general spectrum of a phenol would exhibit characteristic absorptions, but the precise wavenumbers for this substituted phenol are not documented in the reviewed sources. docbrown.inforesearchgate.net

Raman Spectroscopy for Complementary Vibrational Modes

No experimental Raman spectrum for this compound was found. This analysis would be valuable for observing skeletal vibrations of the benzene (B151609) ring and the C-Br stretching mode, which are often strong in Raman scattering. researchgate.netiaea.orgphysicsopenlab.org

Electronic Spectroscopy (beyond basic identification)

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

There is no available UV-Vis spectrum for this compound in the literature. Such a spectrum would provide information on the π-π* electronic transitions within the benzene ring, and how they are affected by the bromo, ethoxy, and methyl substituents. researchgate.netresearchgate.netdocbrown.info

Computational and Theoretical Studies of 3 Bromo 2 Ethoxy 5 Methylphenol

Conformational Analysis and Potential Energy Surfaces

A comprehensive understanding of a molecule's behavior and properties begins with the exploration of its three-dimensional structure and conformational flexibility. This is typically achieved through conformational analysis, which aims to identify the molecule's stable three-dimensional arrangements (conformers) and the energy barriers between them. The potential energy surface (PES) is a conceptual and mathematical tool that describes the energy of a molecule as a function of its geometry.

Molecular Mechanics and Molecular Dynamics Simulations

Molecular mechanics (MM) methods would be employed as a first step to rapidly explore the conformational space of 3-Bromo-2-ethoxy-5-methylphenol. These methods use classical physics-based force fields to calculate the potential energy of the molecule as a function of its atomic coordinates. By systematically rotating the flexible dihedral angles, such as those in the ethoxy group, a large number of possible conformations can be generated and their relative energies estimated.

Following this initial exploration, molecular dynamics (MD) simulations could provide deeper insights into the dynamic behavior of the molecule. In an MD simulation, the Newtonian equations of motion are solved for the atoms of the molecule over a period of time, yielding a trajectory that describes the atomic positions and velocities. This allows for the observation of conformational changes and the exploration of the potential energy surface in a dynamic context, revealing how the molecule might behave in a solution or at a given temperature. However, specific molecular mechanics and molecular dynamics simulation data for this compound are not available in published research.

Reactivity and Reaction Mechanism Predictions

Computational chemistry is also a powerful tool for predicting the reactivity of a molecule and for elucidating the mechanisms of its reactions. This involves identifying the most likely sites for chemical attack and calculating the energy changes that occur during a chemical transformation.

Transition State Calculations for Reaction Pathways and Activation Energies

To study a potential reaction involving this compound, computational methods would be used to identify the transition state—the highest energy point along the reaction pathway that connects reactants to products. The structure of the transition state provides critical information about the geometry of the reacting molecules at the point of maximum energy. By calculating the energy difference between the reactants and the transition state, the activation energy for the reaction can be determined. A lower activation energy implies a faster reaction rate. Such calculations would be invaluable for understanding, for example, the mechanisms of electrophilic aromatic substitution or nucleophilic attack on this molecule. However, published data on transition state calculations and activation energies for reactions of this compound are not available.

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO) for Reactivity Insights

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The HOMO is the outermost orbital containing electrons and is associated with the ability of a molecule to donate electrons (nucleophilicity). The LUMO is the innermost orbital without electrons and is associated with the ability of a molecule to accept electrons (electrophilicity).

An analysis of the HOMO and LUMO of this compound would reveal the distribution of these orbitals across the molecule, indicating the most likely sites for electrophilic and nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A small HOMO-LUMO gap generally suggests higher reactivity. While the principles of FMO theory are well-established, specific HOMO-LUMO energy values and orbital visualizations for this compound have not been reported in the scientific literature.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. It provides a guide to the distribution of charge within the molecule. Regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) are electron-poor and are prone to nucleophilic attack.

An MEP map of this compound would clearly illustrate the reactive sites. It is expected that the oxygen atom of the hydroxyl group and the ethoxy group would be regions of negative potential, while the hydrogen atom of the hydroxyl group would be a site of positive potential. The aromatic ring would also exhibit a complex pattern of electrostatic potential influenced by the bromo, ethoxy, and methyl substituents. However, a specific, calculated MEP map for this compound is not available in the public domain.

Solvent Effects on Reactivity and Structure using Continuum Models

There are no specific studies available that have employed continuum models, such as the Polarizable Continuum Model (PCM), to analyze the influence of different solvents on the reactivity and molecular structure of this compound. Such studies are crucial for understanding how the compound would behave in various chemical environments, which is fundamental for predicting reaction outcomes and designing potential applications. The investigation of solvent effects typically involves calculating changes in geometric parameters, electronic properties, and spectroscopic signatures as a function of the solvent's dielectric constant. However, no such data has been reported for this specific molecule.

Non-Linear Optical (NLO) Property Calculations

Similarly, the scientific literature lacks any theoretical calculations or experimental measurements of the non-linear optical (NLO) properties of this compound. The evaluation of NLO properties, such as first-order hyperpolarizability (β), is essential for identifying materials with potential applications in optoelectronics and photonics. These calculations are typically performed using quantum chemical methods like Density Functional Theory (DFT). The absence of such research indicates that the potential of this compound as an NLO material has not yet been explored.

While computational methodologies for predicting solvent effects and NLO properties are well-established for various classes of organic molecules, including other substituted phenols, the direct application of these methods to this compound has not been documented. Future computational research would be necessary to elucidate these specific characteristics and to generate the detailed data required for a comprehensive understanding of this compound.

Potential Applications and Derivatization Strategies for Advanced Chemical Entities

Role as a Synthetic Building Block and Intermediate

The reactivity of 3-Bromo-2-ethoxy-5-methylphenol makes it an excellent starting material for the synthesis of a wide array of more complex chemical entities.

This compound is a highly functionalized aromatic compound that can serve as a precursor for a variety of complex organic molecules. The presence of the bromine atom allows for the introduction of diverse functionalities through cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. These reactions are fundamental in creating new carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the synthesis of intricate molecular architectures. For instance, the bromine can be substituted with aryl, alkyl, or other functional groups, leading to a wide range of derivatives.

The hydroxyl group offers another site for chemical modification, such as etherification or esterification, to introduce different organic moieties. This dual reactivity makes this compound a valuable intermediate. Derivatives such as 3-bromo-2-ethoxy-5-methylphenylboronic acid uni.lunih.gov and 1-Bromo-3-(2-ethoxy-5-methylphenyl)propan-2-one nih.gov highlight the utility of this compound as a foundational chemical structure for building more complex molecules.

Table 1: Potential Cross-Coupling Reactions with this compound

Cross-Coupling Reaction Reagent Catalyst Potential Product Class
Suzuki Coupling Arylboronic acid Pd(PPh₃)₄ Biaryl compounds
Stille Coupling Organostannane Pd(PPh₃)₄ Substituted aromatic compounds
Heck Coupling Alkene Pd(OAc)₂ Alkenyl-substituted phenols
Sonogashira Coupling Terminal alkyne PdCl₂(PPh₃)₂, CuI Alkynyl-substituted phenols

While direct examples of this compound in the total synthesis of specific natural products or agrochemicals are not extensively documented, its structural motifs are present in various bioactive compounds. The synthesis of complex bromophenols, which are intermediates for naturally occurring products, has been reported. researchgate.net For example, the synthesis of 3-(3,5-dimethoxyphenoxy)phenol, an intermediate for fulicineroside, was achieved through a coupling reaction involving a brominated phenol (B47542) derivative. mdpi.com This suggests that this compound could similarly be employed as a key intermediate in the synthesis of analogous complex structures. The strategic placement of its functional groups allows for sequential and regioselective modifications, a critical aspect of multi-step total synthesis. nih.gov

Applications in Materials Science Research

The potential of this compound extends into materials science, where its phenolic and reactive nature can be exploited.

Phenolic compounds are well-known precursors for various polymers, including polyethers and resins. This compound can act as a monomer in polymerization reactions. The hydroxyl group can participate in condensation polymerization to form polyethers. Furthermore, the aromatic ring can undergo electrophilic substitution, a key step in the formation of phenolic resins. The presence of the bromo group offers a site for post-polymerization modification, allowing for the tuning of the polymer's properties. For instance, brominated phenolic compounds have been used to synthesize macromolecular epoxy resins with enhanced properties like corrosion resistance. acs.org The general approach to polymer synthesis from renewable resources like lignocellulose often involves phenolic structures, indicating the relevance of this compound class. acs.org

Table 2: Hypothetical Polymerization of this compound

Polymer Type Co-monomer/Initiator Polymerization Condition Potential Application
Polyether Dihaloalkane Williamson ether synthesis High-performance thermoplastics
Phenolic Resin Formaldehyde Acid or base catalysis Adhesives, coatings, laminates

The structural characteristics of this compound suggest its potential use in the development of functional materials. The aromatic core is a common feature in molecules designed for organic electronics. By incorporating this compound into larger conjugated systems, it could contribute to the synthesis of organic semiconductors or light-emitting materials. The ability to form derivatives through its reactive sites is crucial for tuning the electronic properties of such materials.

While specific studies on its application in liquid crystals are not available, the rigid aromatic core combined with the potential for derivatization to introduce long alkyl chains (a common feature of liquid crystalline molecules) suggests this as a plausible area of investigation. The synthesis of various substituted bromophenols indicates the feasibility of creating a range of derivatives for such applications. researchgate.netresearchgate.net

Derivatization for Structure-Property Relationship Studies (excluding biological activity)

The multiple functional groups on this compound allow for systematic derivatization to investigate structure-property relationships. By selectively modifying each functional group, researchers can study how these changes affect the physicochemical properties of the resulting molecules. For example, replacing the bromine with different substituents via cross-coupling reactions can alter the electronic properties, solubility, and thermal stability of the compound. Similarly, modifying the hydroxyl and ethoxy groups can impact intermolecular interactions and physical state. These studies are fundamental for designing new molecules with tailored properties for specific applications in materials science and other non-biological fields.

Table 3: Compound Names Mentioned in the Article

Compound Name
1-Bromo-3-(2-ethoxy-5-methylphenyl)propan-2-one
3-(3,5-dimethoxyphenoxy)phenol
This compound
3-bromo-2-ethoxy-5-methylphenylboronic acid
Epichlorohydrin
Formaldehyde

Lack of Publicly Available Research Data for this compound

Following a comprehensive search of scientific databases and literature, it has been determined that there is a notable absence of published research specifically detailing the chemical compound this compound. Consequently, the generation of an article focusing on its potential applications, derivatization strategies, and role in catalysis is not feasible at this time.

The foundational information required to populate the outlined sections—including the synthesis of analogs, exploration of modified reactivity, and any catalytic functions—is not available in the public domain. Scientific articles and detailed research findings, which are essential for creating an authoritative and accurate report, appear to be non-existent for this specific molecule.

While information on related structures, such as 3-Bromo-5-methylphenol (B1280546) nih.govnih.govlgcstandards.com and derivatives like 3-bromo-2-ethoxy-5-methylphenylboronic acid uni.lunih.gov, is accessible, these compounds are distinct chemical entities. Extrapolating their properties and applications to this compound without direct scientific evidence would be speculative and would not adhere to the required standards of scientific accuracy.

Therefore, until research on this compound is conducted and published, a detailed and scientifically rigorous article on its specific applications and derivatization strategies cannot be responsibly produced.

Future Research Directions and Challenges

Development of More Atom-Economical and Stereoselective Synthetic Routes

The synthesis of polysubstituted phenols such as 3-Bromo-2-ethoxy-5-methylphenol presents a considerable challenge in achieving high regioselectivity and atom economy. Traditional methods for the synthesis of substituted phenols often involve multi-step processes with harsh conditions and the generation of significant waste. elsevier.comquantaprocess.com Future research must focus on developing more efficient and environmentally benign synthetic strategies.

One promising avenue is the ipso-hydroxylation of arylboronic acids. nih.govrsc.org This method offers a mild and highly efficient route to substituted phenols. A potential synthetic route to this compound could, therefore, begin with the synthesis of the corresponding boronic acid, (3-bromo-2-ethoxy-5-methylphenyl)boronic acid. uni.lu The subsequent ipso-hydroxylation would provide the target phenol (B47542) in a highly atom-economical fashion.

Another area of focus should be the regioselective bromination of the precursor phenol. chemistryviews.orgnih.govnih.gov The directing effects of the hydroxyl, ethoxy, and methyl groups on the aromatic ring will be a key consideration in controlling the position of bromination. libretexts.orglibretexts.org Research into novel catalytic systems, such as those using layered double hydroxides or alternative sulfoxides, could provide the high selectivity required for the synthesis of the specific isomer, this compound. chemistryviews.orgnih.gov

Table 1: Comparison of Potential Synthetic Strategies

Synthetic StrategyPotential AdvantagesPotential Challenges
Ipso-hydroxylation of corresponding arylboronic acidHigh yields, mild conditions, high atom economy. nih.govrsc.orgAvailability and synthesis of the precursor boronic acid.
Regioselective bromination of 2-ethoxy-5-methylphenol (B3040951)Direct functionalization of a simpler precursor.Achieving high regioselectivity to obtain the desired isomer. chemistryviews.orgnih.gov
Multi-step synthesis from simpler starting materialsHigh degree of control over substituent placement.Longer reaction sequences, potentially lower overall yield, and more waste.

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The reactivity of this compound is largely unexplored. The interplay of the electron-donating ethoxy and methyl groups with the electron-withdrawing bromo substituent, all positioned on a phenol scaffold, suggests a rich and complex reactivity profile. libretexts.orgpressbooks.pub

Future research should investigate the electrophilic aromatic substitution reactions of this compound. The directing effects of the existing substituents will determine the regioselectivity of further functionalization, opening pathways to a diverse range of new derivatives. libretexts.org Additionally, the phenolic hydroxyl group can be a site for various reactions, including etherification and esterification, to produce new classes of compounds with potentially interesting properties.

Unconventional transformations, such as C-H functionalization, offer an exciting frontier. rsc.orgresearchgate.net Directing the functionalization to specific C-H bonds on the aromatic ring would provide a powerful tool for the late-stage modification of the molecule, enabling the rapid generation of a library of derivatives for screening in various applications.

Advanced In Situ Spectroscopic Monitoring of Reactions

To optimize synthetic routes and understand the mechanisms of novel transformations, advanced in situ spectroscopic monitoring will be indispensable. spectroscopyonline.com Techniques such as mid-infrared (IR), near-infrared (NIR), and Raman spectroscopy can provide real-time information on the concentrations of reactants, intermediates, and products. spectroscopyonline.com

For the synthesis of this compound, in situ monitoring could be used to track the progress of the bromination or ipso-hydroxylation reaction, allowing for precise control of reaction conditions to maximize yield and minimize the formation of impurities. nih.govrsc.org When exploring the reactivity of the target compound, these techniques can help to identify transient intermediates, providing crucial insights into the reaction mechanism. spectroscopyonline.com The photochemical behavior of phenols, which can be significantly different at interfaces, also presents an interesting area for investigation using advanced spectroscopic methods. nih.govspectroscopyonline.com

Integration of Machine Learning and AI in Predictive Chemistry for this Compound Class

The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. nih.govacs.orgrsc.org For a compound class like substituted phenols, ML models can be trained to predict a wide range of properties and behaviors.

Future research could focus on developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of derivatives of this compound. nsf.gov ML can also be used to predict the outcomes of reactions, helping to guide the design of experiments and accelerate the discovery of new transformations. nih.govnih.gov For example, a machine learning model could be trained on data from various bromination reactions of substituted phenols to predict the optimal conditions for the synthesis of this compound with high regioselectivity. nih.gov

Table 2: Potential Applications of Machine Learning in the Study of this compound

Application AreaPredicted OutcomePotential Impact
Reaction PredictionOptimal reaction conditions, yield, and regioselectivity. nih.govnih.govAccelerated development of efficient synthetic routes.
Property PredictionPhysicochemical properties, toxicity, and biological activity. nsf.govPrioritization of derivatives for synthesis and testing.
RetrosynthesisPlausible synthetic pathways from available starting materials. nih.govFacilitation of the design of novel synthetic strategies.

Sustainable and Environmentally Benign Manufacturing Processes

The principles of green chemistry should be at the forefront of any future research into the synthesis and application of this compound. elsevier.comquantaprocess.comchemistryjournals.net This includes the use of renewable feedstocks, the development of catalytic rather than stoichiometric processes, and the minimization of waste. nih.govoup.com

The development of biocatalytic methods for the synthesis of substituted phenols is a particularly promising area. chemistryjournals.net Enzymes can operate under mild conditions and often exhibit high selectivity, reducing the environmental impact of chemical processes. chemistryjournals.net Future work could explore the use of enzymes for the regioselective bromination or hydroxylation of phenolic precursors.

Furthermore, a life cycle assessment approach should be considered for any potential large-scale production of this compound. This would involve evaluating the environmental impact of the entire process, from the sourcing of raw materials to the disposal of waste, to ensure a truly sustainable manufacturing process. elsevier.com

Q & A

Q. What are the standard synthetic routes for preparing 3-Bromo-2-ethoxy-5-methylphenol, and what reaction conditions optimize yield and purity?

The synthesis typically involves bromination and etherification of a phenolic precursor. A common method starts with 5-methyl-2-ethoxyphenol, where bromination at the para position is achieved using bromine (Br₂) or N-bromosuccinimide (NBS) in a solvent like dichloromethane, under controlled temperature (0–25°C). Optimization includes using catalysts (e.g., FeCl₃) to direct regioselectivity and avoid over-bromination. Purification via column chromatography with silica gel (hexane/ethyl acetate) ensures high purity .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral features should researchers monitor?

  • ¹H/¹³C NMR : Monitor aromatic proton signals (δ 6.5–7.5 ppm) to confirm substitution patterns. The ethoxy group appears as a triplet (δ ~1.3 ppm for CH₃) and quartet (δ ~3.8 ppm for OCH₂).
  • IR Spectroscopy : Key peaks include O-H stretch (~3200 cm⁻¹, if phenolic OH is present), C-O-C stretch (~1250 cm⁻¹), and C-Br (~600 cm⁻¹).
  • Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 244/246 (M⁺, Br isotope pattern) and fragments corresponding to loss of ethoxy (-45 amu) or bromine (-80 amu) .

Advanced Research Questions

Q. How do electron-donating (ethoxy, methyl) and electron-withdrawing (bromo) substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

The ethoxy (-OCH₂CH₃) and methyl (-CH₃) groups activate the aromatic ring via electron donation, enhancing reactivity at ortho and para positions. Bromine, however, acts as a weak deactivator, directing nucleophiles to the remaining activated positions. Computational studies (e.g., DFT) can model charge distribution to predict regioselectivity. Experimentally, reactions with amines or thiols under basic conditions (K₂CO₃, DMF, 80°C) yield substituted derivatives, with yields dependent on steric hindrance and solvent polarity .

Q. What computational methods are suitable for modeling the electronic structure and reaction pathways of this compound?

Density Functional Theory (DFT) using functionals like B3LYP/6-31G(d) reliably predicts molecular geometry, frontier orbitals (HOMO-LUMO gaps), and reaction intermediates. For example:

  • HOMO Analysis : Identifies nucleophilic attack sites (e.g., activated aromatic positions).
  • Transition State Modeling : Reveals energy barriers for bromine displacement reactions. Validation via experimental kinetic data (e.g., Arrhenius plots) ensures model accuracy .

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentrations) or impurities in synthesized compounds. Methodological steps include:

  • Purity Validation : HPLC (>95% purity) and elemental analysis.
  • Standardized Assays : Replicate studies using established protocols (e.g., MTT assay for cytotoxicity).
  • Meta-Analysis : Compare substituent effects across structurally similar compounds (e.g., methoxy vs. ethoxy analogs) to identify structure-activity trends .

Q. What strategies optimize the regioselective introduction of additional functional groups to this compound without displacing bromine?

  • Protection/Deprotection : Temporarily protect the phenolic OH (e.g., as a silyl ether) to prevent unwanted substitution.
  • Directed Ortho-Metalation (DoM) : Use lithium bases (e.g., LDA) to deprotonate and functionalize positions adjacent to directing groups (e.g., ethoxy).
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids selectively replaces bromine while preserving other substituents .

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